Cas no 129487-92-9 (tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate)

tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 5-aminoindoline-1-carboxylate
- 5-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester
- 1-Boc-5-amino-2,3-dihydro-indole
- 1H-INDOLE-1-CARBOXYLIC ACID,5-AMINO-2,3-DIHYDRO-,1,1-DIMETHYLETHYL ESTER
- tert-butyl 5-amino-2,3-dihydroindole-1-carboxylate
- 1-Boc-5-aMinoindoline
- 5-AMINO-1-BOC-2,3-DIHYDROINDOLE
- 1-Boc-2,3-dihydro-1H-indol-5-amine
- 2-Methyl-2-Propanyl 5-Amino-1-Indolinecarboxylate
- tert-Butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate
- 6-Amino-3,4-dihydro-2H-quinoline-1-carboxylic acid tert-butyl ester
- 1H-Indole-1-carboxylic acid, 5-amino-2,3-dihydro-, 1,1-dimethylethyl ester
- 5-Amino-2,3-dihydro-indole-1-carboxylic acidtert-butyl ester
- BCP11777
- 5492AA
- Z332725462
- CS-0041746
- JSNLQWAGJJGYOB-UHFFFAOYSA-N
- Methyl-5-chloro-2,2-dimethylvalerate
- A888849
- FT-0678795
- SB32668
- tert-butyl 5-amino-2,3-dihydro-indole-1-carboxylate
- EN300-64725
- F12047
- 129487-92-9
- DS-15444
- SCHEMBL1058537
- AM86090
- DTXSID40623732
- AKOS000302353
- SY101609
- tert-butyl-5-amino-1-indolinecarboxylate
- MFCD08059270
- tert-butyl 5-amino-1-indolinecarboxylate
- J-005683
- BB 0256528
- 5-amino-2,3-dihydro-indol-1-carboxylic acid tert-butyl ester
- tert-Butyl5-aminoindoline-1-carboxylate
- DB-062693
- tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate
-
- MDL: MFCD08059270
- インチ: 1S/C13H18N2O2/c1-13(2,3)17-12(16)15-7-6-9-8-10(14)4-5-11(9)15/h4-5,8H,6-7,14H2,1-3H3
- InChIKey: JSNLQWAGJJGYOB-UHFFFAOYSA-N
- ほほえんだ: O(C(N1C2C([H])=C([H])C(=C([H])C=2C([H])([H])C1([H])[H])N([H])[H])=O)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 234.13700
- どういたいしつりょう: 234.136827821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 55.6
- 疎水性パラメータ計算基準値(XlogP): 2
じっけんとくせい
- ふってん: 385.2℃ at 760 mmHg
- PSA: 55.56000
- LogP: 3.21260
tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
- 危険レベル:IRRITANT
tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB359590-10 g |
1-Boc-2,3-dihydro-1H-indol-5-amine; . |
129487-92-9 | 10g |
€1,101.00 | 2022-06-10 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0144-5g |
1-Boc-5-amino-2,3-dihydro-indole |
129487-92-9 | 97% | 5g |
¥3147.82 | 2025-01-22 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034352-5g |
tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate |
129487-92-9 | 5g |
8533.0CNY | 2021-07-06 | ||
TRC | T205238-500mg |
tert-Butyl 5-Amino-2,3-dihydro-1H-indole-1-carboxylate |
129487-92-9 | 500mg |
$ 275.00 | 2022-06-03 | ||
eNovation Chemicals LLC | D782766-250mg |
1H-Indole-1-carboxylic acid, 5-amino-2,3-dihydro-, 1,1-dimethylethyl ester |
129487-92-9 | 95% | 250mg |
$64 | 2024-07-28 | |
Chemenu | CM146413-10g |
5-Amino-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester |
129487-92-9 | 95% | 10g |
$666 | 2023-03-06 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JP233-50mg |
tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate |
129487-92-9 | 95+% | 50mg |
110.0CNY | 2021-07-12 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T91130-250mg |
tert-Butyl 5-aminoindoline-1-carboxylate |
129487-92-9 | 95% | 250mg |
¥92.0 | 2023-09-06 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T91130-100mg |
tert-Butyl 5-aminoindoline-1-carboxylate |
129487-92-9 | 95% | 100mg |
¥68.0 | 2023-09-06 | |
abcr | AB359590-250 mg |
1-Boc-2,3-dihydro-1H-indol-5-amine; . |
129487-92-9 | 250mg |
€117.60 | 2023-06-20 |
tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate 関連文献
-
Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
3. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
-
7. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025
-
Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylateに関する追加情報
tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate: A Comprehensive Overview
The compound tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate, identified by the CAS number 129487-92-9, has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is a derivative of the indole family, which has been extensively studied for its versatile applications in drug discovery and material science. The structure of this compound is characterized by a substituted indole ring system with an amino group at position 5 and a tert-butyl ester group attached to the indole's carboxylic acid moiety. This unique combination of functional groups makes it a valuable intermediate in the synthesis of various bioactive molecules.
Recent studies have highlighted the potential of tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate in the development of novel therapeutic agents. Researchers have explored its role as a precursor for synthesizing indole-based alkaloids, which are known for their anti-inflammatory, anticancer, and antimicrobial properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain kinases involved in cancer cell proliferation. These findings underscore the importance of this compound as a building block in medicinal chemistry.
The synthesis of tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate typically involves multi-step reactions, often starting from readily available starting materials such as indole or its derivatives. One common approach involves the introduction of the amino group at position 5 through reductive amination or other nucleophilic substitution techniques. The tert-butyl ester group is then introduced via esterification reactions, ensuring stability and solubility during subsequent purification steps. Recent advancements in catalytic asymmetric synthesis have also enabled the production of enantiomerically pure versions of this compound, which are highly desirable for pharmacological studies.
In terms of applications, tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate has found utility in various areas beyond drug discovery. For example, it has been employed as a chiral auxiliary in asymmetric catalysis, facilitating the construction of complex molecular architectures with high enantioselectivity. Additionally, this compound serves as a valuable substrate for exploring new reaction mechanisms and catalytic cycles in organic chemistry.
The physical properties of this compound are also worth noting. It exists as a crystalline solid under standard conditions and exhibits good thermal stability up to moderate temperatures. Its solubility profile makes it suitable for use in both organic and aqueous reaction media, depending on the specific application. Recent spectroscopic studies have provided detailed insights into its electronic structure and intermolecular interactions, further enhancing our understanding of its reactivity and behavior in different chemical environments.
In conclusion, tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate stands out as a versatile and valuable compound with wide-ranging applications in organic synthesis and pharmacology. Its unique structure and functional groups make it an ideal candidate for exploring new chemical transformations and developing innovative therapeutic agents. As research continues to uncover its full potential, this compound is poised to play an increasingly important role in advancing modern chemistry and medicine.
129487-92-9 (tert-butyl 5-amino-2,3-dihydro-1H-indole-1-carboxylate) 関連製品
- 879887-32-8(1-Boc-5-formylindoline)
- 174539-67-4(N-Boc-indoline-7-carboxaldehyde)
- 885270-06-4(tert-Butyl Indolin-5-ylcarbamate)
- 885272-44-6(7-AMINO-2,3-DIHYDRO-INDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER)
- 1207194-48-6(1-Boc-4-formylindoline)
- 143262-10-6(1-Boc-indoline)
- 170147-76-9(tert-butyl 5-hydroxyindoline-1-carboxylate)
- 957204-30-7(tert-butyl 6-hydroxy-2,3-dihydro-1H-indole-1-carboxylate)
- 129488-00-2(tert-Butyl 6-Aminoindoline-1-carboxylate)
- 885270-00-8(Tert-Butyl 5-(Aminomethyl)Indoline- 1-Carboxylate)
